Product packaging for 3-Allyl-2-iminothiazole(Cat. No.:)

3-Allyl-2-iminothiazole

Cat. No.: B8359177
M. Wt: 140.21 g/mol
InChI Key: YODWLWJWGWEYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-2-iminothiazole is a synthetic organic compound based on the 2-iminothiazoline scaffold, a structure of high interest in medicinal chemistry and drug discovery. This specific allyl-functionalized derivative is offered as a building block for researchers developing new bioactive molecules. The 2-iminothiazoline core is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Compounds within this class have been investigated for their potential as antimicrobial agents, showing moderate activity against both Gram-positive and Gram-negative bacteria . The presence of the allyl group provides a versatile handle for further chemical modification, such as through Suzuki cross-coupling reactions or other functionalization strategies, enabling the construction of more complex, fully substituted derivatives for structure-activity relationship (SAR) studies . The compound can be synthesized via well-established methods, such as the catalyst-free reaction of an appropriate α-bromoketone with thiourea, often facilitated by innovative techniques like ultrasonic irradiation to improve efficiency and yield . As a key intermediate, this compound is valuable for exploring new therapeutic agents and represents a promising scaffold for hit-to-lead optimization campaigns in pharmaceutical research. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B8359177 3-Allyl-2-iminothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C6H8N2S/c1-2-3-8-4-5-9-6(8)7/h2,4-5,7H,1,3H2

InChI Key

YODWLWJWGWEYKE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CSC1=N

Origin of Product

United States

Synthetic Methodologies for 3 Allyl 2 Iminothiazole Derivatives

Classical and Contemporary Approaches to 2-Iminothiazole Synthesis

The synthesis of 2-iminothiazoles, including 3-allyl substituted derivatives, has a rich history rooted in fundamental heterocyclic chemistry. Classical methods have been refined over time, and contemporary adaptations offer improved efficiency and substrate scope.

Hantzsch Thiazole (B1198619) Synthesis Adaptations for 3-Allyl-2-iminothiazoles

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. nih.gov Traditionally, it involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-iminothiazoles, thiourea (B124793) or its derivatives are used in place of a simple thioamide. The synthesis of 3-allyl-2-iminothiazoles requires the use of N-allylthiourea as the thiourea component.

The condensation of α-halogeno ketones with N-monosubstituted thioureas, such as N-allylthiourea, can lead to two isomeric products: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, by conducting the synthesis under acidic conditions, a mixture of the two isomers can be obtained. rsc.org For instance, using a 10M-HCl-EtOH (1:2) mixture at 80°C for 20 minutes has been shown to be effective in generating 2-imino-2,3-dihydrothiazoles. rsc.org The regioselectivity of the reaction is influenced by the reaction conditions and the structure of the starting materials. rsc.org

A study on the solid-state synthesis of coumarin-containing thiazoles utilized an adaptation of the Hantzsch synthesis to prepare 3-(2-allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones. researchgate.net This indicates the applicability of this method for creating complex molecules bearing the 3-allyl-2-iminothiazole moiety.

Reactant 1Reactant 2ConditionsProduct TypeReference
α-HaloketoneN-AllylthioureaAcidic (e.g., HCl/EtOH)This compound derivative rsc.org
3-(ω-Bromoacetyl)coumarinAllylthioureaSolid-state3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-one researchgate.net

Cyclization Reactions Involving Thioureas and α-Halo Carbonyl Precursors for 3-Allyl-2-iminothiazoles

The reaction between a thiourea and an α-halo carbonyl compound is a fundamental and widely used method for the synthesis of 2-aminothiazoles and their imino tautomers. To synthesize 3-allyl-2-iminothiazoles, 1-allylthiourea is a key starting material.

Condensation of 1-allylthiourea with various haloesters has been performed under different conditions to yield compounds with a thiazole or dihydrothiazole ring. nih.gov For example, reactions of 1-allylthiourea with 2-haloesters in methanol (B129727) with sodium methoxide (B1231860) have been shown to produce 2-allylimino-thiazolidin-4-one derivatives. nih.gov The reaction of 1-allylthiourea with chlorooxoesters can also be used to synthesize this compound derivatives. nih.gov

Microwave irradiation has been employed to accelerate domino alkylation-cyclization reactions of propargyl bromides with thioureas, leading to the rapid and high-yield synthesis of 2-aminothiazoles. organic-chemistry.org This approach presents a faster alternative to the traditional Hantzsch synthesis, which often involves lachrymatory α-haloketones. organic-chemistry.org By using N-allylthiourea, this method could be adapted for the synthesis of this compound derivatives.

Thiourea Derivativeα-Halo Carbonyl PrecursorReaction ConditionsProductReference
1-Allylthiourea2-HaloestersMethanol, Sodium Methoxide2-Allylimino-thiazolidin-4-one derivatives nih.gov
1-AllylthioureaChlorooxoestersMethanol, H2SO4 (via acetal (B89532) intermediate)This compound derivatives nih.gov
N-Allylthiourea (hypothetical)Propargyl BromidesMicrowave Irradiation2-(Allylamino)thiazole derivatives organic-chemistry.org

Condensation and Nucleophilic Addition Routes for Iminothiazoles

Condensation reactions are a broad class of reactions that can be applied to the synthesis of iminothiazoles. These often involve the formation of a C-N bond followed by cyclization. For instance, the reaction of 2-aminothiazole (B372263) with chloroformylsulphur chloride in the presence of an organic base leads to the formation of a fused 1,2,4-thiadiazolone, demonstrating a condensation pathway involving the amino group of a pre-formed thiazole. rsc.org While this example starts with a 2-aminothiazole, similar principles can be applied to the synthesis of the iminothiazole ring itself.

Nucleophilic addition reactions are also central to the formation of the 2-iminothiazole core. The synthesis of 2-iminothiazoles often proceeds through the nucleophilic attack of the sulfur atom of a thiourea derivative on an electrophilic carbon, followed by an intramolecular cyclization involving one of the nitrogen atoms. The specific use of 1-allylthiourea directs the allyl group to the N-3 position of the resulting thiazole ring.

Multi-component Reaction (MCR) Strategies for this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. nih.gov

Isothiocyanate-Based MCRs for this compound

Isothiocyanates are versatile building blocks in MCRs for the synthesis of sulfur and nitrogen-containing heterocycles. To synthesize this compound derivatives, allyl isothiocyanate can be used as a key reactant.

One such MCR involves the reaction of an amine, an isothiocyanate, and a nitroepoxide. nih.govnih.gov In this reaction, the amine and isothiocyanate first react to form a thiourea in situ. This thiourea then acts as a nucleophile, opening the nitroepoxide ring, which is followed by cyclization and dehydration to yield the 2-iminothiazole. nih.govnih.gov By selecting the appropriate amine and using allyl isothiocyanate, or by using allylamine (B125299) and another isothiocyanate, this compound derivatives can be synthesized. For example, the reaction of allylamine, phenyl isothiocyanate, and a nitroepoxide would lead to a 3-allyl-2-(phenylimino)thiazole derivative.

The nucleophilic addition of allyl isothiocyanate to amino acids and peptides has also been studied, leading to the formation of N-allylthiocarbamoyl derivatives, which can then cyclize to form 3-allyl-2-thiohydantoins. nih.gov While not directly forming 2-iminothiazoles, this chemistry highlights the reactivity of allyl isothiocyanate in forming related heterocyclic structures.

Component 1Component 2Component 3ConditionsProduct TypeReference
AmineAllyl IsothiocyanateNitroepoxideTHF, 10-15°C, catalyst-free3-Substituted-2-(allylimino)thiazole derivative nih.govnih.gov
AllylamineIsothiocyanateNitroepoxideTHF, 10-15°C, catalyst-free3-Allyl-2-(substituted-imino)thiazole derivative nih.govnih.gov

Nitroepoxide Precursors in 2-Iminothiazole Synthesis for Allyl Derivatives

Nitroepoxides have emerged as valuable precursors for the synthesis of 2-iminothiazoles through multi-component reactions. nih.govnih.gov A catalyst-free, one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides in THF at 10-15°C provides high to excellent yields of 2-iminothiazoles. nih.govnih.gov

The proposed mechanism involves the initial formation of a N,N'-disubstituted thiourea from the amine and isothiocyanate. The sulfur atom of this in situ generated thiourea then performs a nucleophilic attack on the nitroepoxide, leading to ring-opening. This is followed by the elimination of nitrous acid, intramolecular cyclization via the addition of a nitrogen atom to the carbonyl group, and subsequent dehydration to afford the final 2-iminothiazole product. nih.gov

To generate a this compound derivative using this method, one would employ allylamine as the amine component. The reaction of allylamine with a given isothiocyanate and a nitroepoxide would result in a 2-iminothiazole with an allyl group at the 3-position of the thiazole ring.

AmineIsothiocyanateNitroepoxideProductReference
AllylaminePhenyl isothiocyanate1-Nitro-2-phenyloxirane3-Allyl-5-phenyl-2-(phenylimino)-2,3-dihydrothiazole nih.govnih.gov
BenzylamineAllyl isothiocyanate1-Nitro-2-phenyloxirane3-Benzyl-2-(allylimino)-5-phenyl-2,3-dihydrothiazole nih.govnih.gov

Catalyst-Free and Environmentally Benign Synthetic Protocols for 3-Allyl-2-iminothiazoles

The development of synthetic protocols that are both catalyst-free and environmentally benign is a significant focus in modern organic chemistry. These methods aim to reduce waste, avoid the use of toxic catalysts, and simplify reaction procedures. For the synthesis of 2-iminothiazole derivatives, including 3-allyl-2-iminothiazoles, several innovative approaches have been reported that align with the principles of green chemistry.

One notable catalyst-free method involves a one-pot, three-component synthesis utilizing nitroepoxides as substrates. researchgate.netnih.gov This reaction proceeds by reacting amines, isothiocyanates, and nitroepoxides in a suitable solvent like THF at a low temperature (10–15°C) to afford the corresponding 2-iminothiazoles in high to excellent yields. researchgate.netnih.gov The mechanism involves the in situ formation of a thiourea from the amine and isothiocyanate, which then acts as a nucleophile to open the nitroepoxide ring. This is followed by a cyclization and dehydration cascade to yield the final 2-iminothiazole product. researchgate.netnih.gov The primary advantages of this protocol are its catalyst-free nature, operational simplicity, and high yields, often without the need for extensive purification. nih.gov

Several other environmentally friendly and solvent-free synthetic methods have also been reported for thiazole derivatives. researchgate.net These include multi-component single-pot reactions, the use of recyclable green catalysts, green solvents, and solvent-free conditions, as well as ultrasonic-mediated and microwave-assisted techniques. bepls.com For instance, a simple and efficient catalyst-free synthesis of 2-aminothiazoles has been developed using α-diazoketones and thiourea in PEG-400 at 100°C. bepls.com While not specific to 3-allyl derivatives, these green protocols highlight the ongoing efforts to develop more sustainable synthetic routes for this class of compounds.

The following table summarizes a catalyst-free approach for the synthesis of 2-iminothiazoles.

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
Amines, Isothiocyanates, NitroepoxidesNoneTHF10-15Not SpecifiedHigh to Excellent

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical aspect of the synthesis of substituted heterocyclic compounds, as it dictates the specific arrangement of functional groups on the core structure. For this compound derivatives, regioselective synthesis is often achieved through one-pot, three-component reactions.

One such approach involves the reaction of an aryl amine, an alkylisothiocyanate (such as allylisothiocyanate), and an α-haloketone. researchgate.net This reaction, when carried out in the presence of a basic ionic liquid like 1-methyl-3-n-octylimidazolium hydroxide (B78521) ([omim][OH]), can lead to the regioselective formation of 3-allyl-2-(arylimino)-thiazole derivatives. researchgate.net The use of an ionic liquid as the reaction medium is advantageous as it can be recycled, and the reaction often proceeds at room temperature with short reaction times, providing excellent yields (68-96%). researchgate.net

Another reported method for the regioselective synthesis of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives involves the reaction of aryl amines, allylisothiocyanate, and various phenacyl bromides in the presence of triethylamine (B128534) under reflux conditions. researchgate.net The regioselectivity in these reactions is crucial for obtaining the desired isomer with the allyl group specifically at the 3-position of the thiazole ring.

The table below provides an example of a regioselective synthesis of this compound derivatives.

Reactant 1Reactant 2Reactant 3Catalyst/BaseSolventConditionsProduct
Aryl amineAllylisothiocyanateα-Haloketone[omim][OH]Ionic LiquidRoom Temperature3-Allyl-2-(arylimino)-thiazole derivative
Aryl amineAllylisothiocyanatePhenacyl bromideTriethylamineNot SpecifiedReflux3-Allyl-2-(substituted imino)-4-phenyl-3H-thiazole

Solid-Phase Synthesis Techniques for 2-Iminothiazolines

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of small molecule libraries, offering advantages such as ease of purification and the potential for automation. This technique has been successfully applied to the synthesis of 2-imino-1,3-thiazolines.

A novel solid-phase synthesis of tetrasubstituted 2-imino-1,3-thiazolines has been described that utilizes a functionalizing cleavage strategy. researchgate.net This method allows for the generation of a library of compounds with diverse substituents. The general approach involves anchoring a building block to a solid support, followed by sequential reactions to construct the 2-iminothiazoline core. The final product is then cleaved from the resin, often with the simultaneous introduction of a final element of diversity.

Another approach to the synthesis of 2-imino-1,3-thiazolidines and their subsequent oxidation to 2-imino-1,3-thiazolines has been reported using a soluble ionic liquid support. nih.gov This one-pot, three-component synthesis involves the reaction of an ionic liquid-tethered 2-aminobenzimidazole (B67599) with isothiocyanates to form isothioureas. These intermediates then undergo base-induced inter- and intramolecular nucleophilic displacement with 1,2-dichloroethane (B1671644) to form the thiazolidine (B150603) ring. nih.gov The ionic liquid support is subsequently removed, and the resulting 2-imino-1,3-thiazolidine is oxidized to the corresponding 2-imino-1,3-thiazoline. nih.gov A key feature of this method is the use of 1,2-dichloroethane as a less toxic alternative to α-haloketones. nih.gov

The following table outlines a general scheme for the solid-phase synthesis of 2-iminothiazolines.

StepDescriptionReagents/Conditions
1Anchoring of a suitable building block to a solid support.Resin, coupling agents
2Reaction with an isothiocyanate to form a resin-bound thiourea.Isothiocyanate
3Cyclization with an α-haloketone or equivalent.α-Haloketone, base
4Cleavage from the solid support.Cleavage cocktail (e.g., acid)

Mechanistic Investigations of 3 Allyl 2 Iminothiazole Formation and Reactivity

Detailed Reaction Mechanisms in Thiazole (B1198619) Ring Formation

The synthesis of the 2-iminothiazole core, a key structural feature of 3-allyl-2-iminothiazole, is achieved through several synthetic strategies. These methods fundamentally rely on the principles of nucleophilic attack, intramolecular cyclization, and subsequent stabilization through dehydration or elimination cascades.

The formation of the 2-iminothiazole ring is often initiated by a powerful nucleophilic addition. A common and efficient approach is the one-pot, three-component synthesis utilizing primary amines, isothiocyanates, and nitroepoxides under catalyst-free conditions. nih.govnih.govdntb.gov.ua The reaction sequence commences with the in situ formation of an N,N'-disubstituted thiourea (B124793) from the reaction between an amine and an isothiocyanate. nih.govresearchgate.net

The crucial step in the thiazole ring construction is the nucleophilic attack of the sulfur atom from the generated thiourea intermediate onto an electrophilic carbon of a second reactant. nih.gov In the context of the multicomponent reaction with nitroepoxides, the sulfur atom adds to one of the epoxide carbons, leading to the ring-opening of the epoxide. nih.govresearchgate.net This process forms a key open-chain intermediate that is primed for the subsequent cyclization step. nih.gov This pathway highlights the essential role of the thiourea moiety as the primary nucleophile that dictates the initial bond-forming event leading to the thiazole heterocycle.

Another classical approach is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea derivative. In this case, the sulfur atom of the thiourea acts as the nucleophile, attacking the electrophilic carbon bearing the halogen, displacing it, and forming a C-S bond to create an S-alkylated isothiourea intermediate.

Following the initial nucleophilic addition, the formation of the 2-iminothiazole ring proceeds through a cascade of intramolecular cyclization and dehydration. nih.govnih.govdntb.gov.ua After the initial sulfur-carbon bond is formed, the intermediate contains both the nucleophilic nitrogen of the thiourea backbone and an electrophilic center, typically a carbonyl group or its equivalent.

Reaction Type Reactants Key Mechanistic Steps Reference
Three-ComponentAmine, Isothiocyanate, Nitroepoxide1. In situ thiourea formation2. Nucleophilic S-attack on epoxide3. Intramolecular N-cyclization4. Dehydration nih.govresearchgate.net
Hantzsch Synthesisα-Haloketone, Thiourea1. Nucleophilic S-attack on α-carbon2. Intramolecular N-cyclization3. Dehydration mdpi.com

Allyl Group Participation in Reaction Mechanisms of Iminothiazoles

The presence of an allyl group at the N-3 position of the 2-iminothiazole ring introduces additional layers of reactivity. This moiety can actively participate in reactions, leading to diverse molecular architectures through rearrangements and other intramolecular and intermolecular pathways.

An allylic rearrangement is a chemical reaction where a double bond in an allyl compound shifts to the adjacent carbon atom. wikipedia.org This can occur during nucleophilic substitution reactions. In the context of this compound derivatives, a reaction at a center adjacent to the allyl group's double bond could cause the double bond to migrate. Such rearrangements typically proceed through a stabilized allyl intermediate and can occur via bimolecular (SN2') or monomolecular (SN1') mechanisms. wikipedia.org

For example, if a leaving group were present on the terminal carbon of the N-allyl substituent, a nucleophile might attack the γ-carbon of the allyl system, leading to a rearranged product where the double bond has shifted and the nucleophile is attached at a different position. The propensity for an allylic shift to occur over a direct substitution becomes dominant when there is significant steric hindrance at the site of the initial attack. wikipedia.org While specific studies on this compound are limited, the reaction of 2-amino-2-thiazoline (B132724) derivatives with isocyanates and isothiocyanates has been shown to be regioselective, affording kinetically and thermodynamically favored adducts. nih.gov The presence of the allyl group could influence the stability of intermediates and transition states in similar reactions, potentially opening pathways to rearranged products.

The double bond of the allyl group in this compound is a versatile functional group that can participate in both intramolecular and intermolecular reactions.

Intramolecular Pathways: The allyl group can act as an internal nucleophile or be targeted by an internal nucleophile. For instance, under acidic conditions or in the presence of a transition metal catalyst, the allyl double bond could potentially attack an electrophilic site on the thiazole ring or a substituent, leading to the formation of a new fused ring system. Such cyclization reactions are valuable tools in synthetic chemistry for building molecular complexity.

Intermolecular Pathways: The allyl group can undergo a variety of intermolecular reactions. These include:

Electrophilic Addition: The double bond can react with electrophiles such as halogens, acids, or oxidizing agents in standard alkene addition reactions.

Allylic C-H Functionalization: The C-H bonds on the carbon adjacent to the double bond are activated and can be targeted for functionalization. For example, intermolecular allylic C-H amination has been achieved using specific metal catalysts, allowing for the introduction of nitrogen-containing groups. nih.gov

Cycloadditions: The allyl double bond can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to more complex cyclic structures.

Metathesis: Olefin metathesis provides another powerful tool for modifying the allyl group, enabling cross-metathesis with other alkenes to elongate or change the side chain, or ring-closing metathesis if another double bond is present in the molecule.

The synthesis of related compounds, such as 3-allyl-2-thiouracil, from the reaction of 1-allylthiourea with certain oxoesters demonstrates how the allyl moiety is carried through the synthesis and can be a key part of the final molecular structure. nih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

The outcome of chemical reactions involving this compound is governed by kinetic and thermodynamic principles. The relative stability of intermediates, transition states, and final products determines the reaction pathway and product distribution.

Computational and experimental studies on related 2-amino-2-thiazoline systems reacting with isocyanates and isothiocyanates have provided insight into the factors controlling regioselectivity. nih.gov In these cases, the addition reaction occurs specifically at the endocyclic nitrogen atom to yield adducts that are favored both kinetically and thermodynamically. nih.gov The formation of these "endo" adducts proceeds through a lower activation barrier compared to the alternative "exo" adducts formed by attack at the exocyclic nitrogen. nih.gov This suggests that the electronic and steric environment of the thiazole ring system inherently favors a specific reaction trajectory.

These findings can be extrapolated to the reactivity of this compound. The reaction pathway with the lowest activation energy (the kinetic pathway) will be the fastest and dominate under conditions of low temperature or short reaction times. In contrast, if the reaction is reversible, allowing for equilibrium to be reached, the most stable product (the thermodynamic product) will be favored. The allyl group itself can influence these parameters by sterically hindering certain approaches or by electronically stabilizing or destabilizing intermediates and transition states.

Product Type Controlling Factor Characteristics Governing Conditions
Kinetic ProductRate of reactionForms faster via the lowest activation energy transition state.Low temperature, short reaction time, irreversible conditions.
Thermodynamic ProductStability of productThe most stable, lowest energy product.High temperature, long reaction time, reversible conditions.

The specific kinetic and thermodynamic parameters for reactions of this compound are not extensively documented in the literature. However, the principles derived from analogous systems provide a strong framework for predicting its reactivity, suggesting that reactions on the thiazole core are likely to be highly regioselective, while reactions involving the allyl group will follow established pathways for alkene and allylic system reactivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Allyl 2 Iminothiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the presence and electronic environment of the core functional groups in 3-Allyl-2-iminothiazole. The allyl group protons typically appear in distinct regions of the ¹H NMR spectrum. The methylene (B1212753) protons adjacent to the thiazole (B1198619) nitrogen (N-CH₂) are expected around δ 4.5-5.0 ppm. The terminal vinyl protons (=CH₂) resonate further downfield, typically between δ 5.2 and δ 5.4 ppm, while the internal vinyl proton (-CH=) appears as a multiplet between δ 5.9 and δ 6.1 ppm.

The protons on the iminothiazole ring itself are sensitive to substitution but generally appear between δ 6.5 and δ 7.5 ppm. rsc.org In the ¹³C NMR spectrum, the carbons of the allyl group are typically found with the N-CH₂ carbon at approximately δ 50 ppm, the terminal =CH₂ carbon around δ 117 ppm, and the internal -CH= carbon near δ 133 ppm. The thiazole ring carbons resonate further downfield, with the C=N carbon appearing at δ 160-170 ppm. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Allyl-1'CH₂~4.7~50
Allyl-2'CH~6.0~133
Allyl-3'CH₂~5.3~117
Thiazole-2C=N-~165
Thiazole-4CH~7.0~120
Thiazole-5CH~6.8~105

For more complex or substituted this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments. ipb.ptemerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For a this compound derivative, COSY would show clear cross-peaks connecting the allyl protons: the N-CH₂ protons would correlate with the -CH= proton, which in turn would correlate with the terminal =CH₂ protons. This confirms the integrity of the allyl spin system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is used to definitively assign the carbon signals for each protonated position on both the allyl group and the iminothiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, a key HMBC correlation would be observed between the N-CH₂ protons of the allyl group and the C2 and C4 carbons of the thiazole ring, unequivocally confirming the N3-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. It can help establish the preferred conformation of the allyl group relative to the iminothiazole ring by identifying through-space interactions. mdpi.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. rsc.orgmdpi.com In the spectrum of this compound, several distinct absorption bands are expected that confirm its structure.

The most prominent feature is the C=N stretching vibration of the imino group, which typically appears as a strong band in the 1620-1650 cm⁻¹ region. rsc.org The C=C stretching of the allyl group is expected around 1640-1680 cm⁻¹. vscht.cz Stretching vibrations for the sp² C-H bonds of the vinyl group and the thiazole ring are found just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range, while the sp³ C-H stretches of the allyl methylene group appear just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3010-3100C-H StretchVinyl (=C-H) & Thiazole Ring
2850-2960C-H StretchAllyl (-CH₂-)
1620-1650C=N StretchImino Group
1640-1680C=C StretchAllyl Group
1500-1580C=C StretchThiazole Ring
~700C-S StretchThiazole Ring

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₈N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

A common fragmentation pathway for N-allyl compounds is the loss of the allyl group (C₃H₅•, mass = 41) via alpha-cleavage, which would result in a significant fragment ion. miamioh.edu Other characteristic fragments may arise from the cleavage of the thiazole ring itself. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition, confirming the molecular formula and distinguishing it from other potential isomers.

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₈N₂S)

TechniqueMeasurementPredicted ValueInformation Obtained
MS (EI)Molecular Ion [M]⁺m/z ≈ 140Molecular Weight
MS (EI)Major Fragment [M-C₃H₅]⁺m/z ≈ 99Loss of Allyl Group
HRMSExact Mass140.0459Confirms Molecular Formula (C₆H₈N₂S)

X-ray Crystallography for Absolute Stereochemistry and Conformation of Iminothiazoles

While NMR, IR, and MS provide data on connectivity and functional groups, X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of a this compound derivative, a precise map of electron density can be generated, revealing the exact spatial coordinates of each atom.

This technique provides unambiguous information on:

Bond Lengths and Angles: Confirming the geometry of the iminothiazole ring and the allyl substituent.

Conformation: Determining the precise torsion angles that define the orientation of the allyl group relative to the heterocyclic ring.

Stereochemistry: In chiral derivatives, X-ray crystallography can establish the absolute configuration of stereocenters.

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonding (e.g., involving the imino N-H, if tautomerism occurs) or π-π stacking between thiazole rings, which govern the material's bulk properties.

For instance, crystallographic studies on related 2-phenylimino-1,3-thiazine systems have provided definitive evidence for the imino tautomeric form and detailed the planarity and bond characteristics of the heterocyclic core. documentsdelivered.com Such analysis would be critical in confirming the structural nuances of this compound compounds.

Computational Chemistry and Theoretical Studies of 3 Allyl 2 Iminothiazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and electronic properties. kbhgroup.in DFT calculations are instrumental in predicting the behavior of molecules like 3-Allyl-2-iminothiazole.

Optimized Geometries and Molecular Structures of 3-Allyl-2-iminothiazoles

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p), which has been shown to provide reliable geometric parameters for thiazole (B1198619) derivatives. kbhgroup.inresearchgate.net

The optimized structure of this compound would reveal the planarity of the thiazole ring and the spatial orientation of the allyl and imino groups. The bond lengths within the thiazole ring are expected to exhibit partial double bond character due to electron delocalization. For instance, in related 2-aminothiazole (B372263) structures, C-S bond lengths are typically around 1.7 Å, C=N bonds around 1.3 Å, and C-C bonds within the ring approximately 1.37 Å. The bond angles would define the five-membered ring's geometry, with values around 90-112 degrees. The allyl group attached to the nitrogen atom would introduce additional conformational flexibility.

Table 1: Representative Optimized Geometric Parameters for a Thiazole Derivative Core Structure

ParameterBond Length (Å)Bond Angle (°)
C2-N31.32S1-C2-N3
N3-C41.39C2-N3-C4
C4-C51.37N3-C4-C5
C5-S11.72C4-C5-S1
S1-C21.76C5-S1-C2

Note: The data in this table is representative of a thiazole core and is intended to illustrate the type of information obtained from DFT geometry optimization. Actual values for this compound would require a specific calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. mdpi.com

For a this compound system, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly on the sulfur and nitrogen atoms, as well as the imino group. The LUMO is likely to be distributed over the C=N bond of the thiazole ring and the allyl group. The presence of the allyl group can influence the energies of the frontier orbitals. DFT calculations can provide precise values for EHOMO, ELUMO, and the energy gap. In studies of similar thiazole derivatives, HOMO energies are often in the range of -6 to -7 eV, while LUMO energies are typically between -1 and -2 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiazole Derivative 1-6.54-1.235.31
Thiazole Derivative 2-6.89-1.565.33
Thiazole Derivative 3-7.12-1.875.25

Note: The data in this table is based on published values for various thiazole derivatives and serves as an example of FMO analysis. researchgate.net The actual values for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. mdpi.comresearchgate.net

For this compound, the MEP surface would likely show the most negative potential (red) around the exocyclic imino nitrogen and the sulfur atom of the thiazole ring, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms of the allyl group and those attached to the thiazole ring would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity hotspots.

Quantum Chemical Parameters (Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Electrophilicity Index)

From the HOMO and LUMO energies, several important quantum chemical parameters can be calculated to further quantify the reactivity of this compound. These parameters provide a deeper understanding of the molecule's electronic structure and its propensity to participate in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is the negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These parameters, calculated from the DFT-derived HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of this compound with other compounds.

Table 3: Representative Quantum Chemical Parameters for a Thiazole Derivative (in eV)

ParameterFormulaCalculated Value
Ionization Potential (I)-EHOMO6.54
Electron Affinity (A)-ELUMO1.23
Electronegativity (χ)(I + A) / 23.885
Chemical Potential (μ)-(I + A) / 2-3.885
Chemical Hardness (η)(I - A) / 22.655
Electrophilicity Index (ω)μ² / (2η)2.84

Note: This table presents example calculations based on the representative FMO data from Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra. kbhgroup.in By calculating the transition energies and oscillator strengths, TD-DFT can help to understand the electronic transitions that give rise to the observed absorption bands. nih.govresearchgate.net

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. These transitions would primarily involve the promotion of an electron from the HOMO to the LUMO (π → π* transitions) or from non-bonding orbitals to anti-bonding orbitals (n → π* transitions). The calculations can be performed in the gas phase or in different solvents to account for solvatochromic effects. The results of TD-DFT calculations are instrumental in interpreting experimental spectra and understanding the photophysical properties of the molecule.

Molecular Modeling and Docking Studies for Ligand-Target Interactions in Iminothiazole Research

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. asianpubs.orgasianpubs.org For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy or a docking score. researchgate.net The docking results can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the imino group and the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors or donors, while the allyl group could participate in hydrophobic interactions. These studies can provide valuable insights for the rational design of more potent and selective iminothiazole-based therapeutic agents.

Molecular Dynamics Simulations for Conformational Analysis and Stability of Iminothiazole Derivatives

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide deep insights into its conformational landscape and stability. In studies of similar heterocyclic compounds, MD simulations have been employed to explore how different substituents and solvent environments affect the molecule's preferred shapes and internal motions.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

ParameterValue/MethodPurpose
Force FieldAMBER, CHARMM, or GROMOSDescribes the potential energy of the system based on atomic positions.
Solvent ModelTIP3P or SPC/E waterSimulates the effect of an aqueous environment on the molecule's conformation.
Simulation TimeNanoseconds to MicrosecondsAllows for sufficient sampling of conformational space.
Temperature300 KSimulates physiological conditions.
Pressure1 atmSimulates standard atmospheric pressure.
Analysis MetricsRMSD, RMSF, Torsional Angle DistributionQuantifies conformational stability and flexibility.

This table represents a typical setup for an MD simulation and is for illustrative purposes only, as no specific studies on this compound are available.

Theoretical Prediction of Reactivity Patterns and Stability for 3-Allyl-2-iminothiazoles

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and stability of molecules. For this compound, DFT calculations could be used to determine a variety of electronic properties that govern its chemical behavior.

Key aspects of such a theoretical study would include the analysis of Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting where the molecule is most likely to interact with other chemical species. Reactivity descriptors such as chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, would provide quantitative measures of the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates propensity for electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical reactivity and stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.
Molecular Electrostatic Potential (MEP)Electron density mapped onto the molecular surfaceIdentifies sites for electrophilic and nucleophilic attack.

This table outlines the kind of data that would be generated from a DFT study. The values and specific predictions are hypothetical due to the absence of published research on this compound.

Derivatization and Functionalization Strategies for 3 Allyl 2 Iminothiazole

Introduction of Substituents on the Thiazole (B1198619) Ring of 3-Allyl-2-iminothiazole

The thiazole ring in this compound is a key target for structural modification, offering positions for the introduction of various substituents to influence the molecule's electronic and steric properties. Electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies, provide a robust toolkit for the functionalization of this heterocyclic core.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Core

The reactivity of the thiazole ring in this compound towards substitution reactions is dictated by the electron-donating nature of the imino group and the inherent electronic properties of the thiazole nucleus. Generally, the C5 position of the thiazole ring is the most susceptible to electrophilic attack due to its higher electron density.

Electrophilic Substitution:

Common electrophilic substitution reactions applicable to the 2-aminothiazole (B372263) framework, and by extension to this compound, include halogenation and nitration.

Halogenation: The introduction of halogen atoms (Br, Cl) at the C5 position can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For instance, the reaction of 2-aminothiazole derivatives with NBS in a suitable solvent can lead to the corresponding 5-bromo-2-aminothiazole. This reaction proceeds through the attack of the electron-rich C5 position on the electrophilic bromine source.

Nitration: Nitration of the thiazole ring typically occurs at the C5 position under standard nitrating conditions (e.g., HNO₃/H₂SO₄). The presence of the activating amino/imino group facilitates this substitution.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the thiazole ring are less common and generally require the presence of a good leaving group, such as a halogen, at one of the ring positions. The exocyclic amino group of 2-aminothiazoles can exhibit unusual activation towards nucleophilic substitution under certain conditions researchgate.net. For instance, treatment of 2-amino-5-halothiazoles with nucleophiles can lead to the displacement of the amino group researchgate.net.

Furthermore, the imino group itself can act as a nucleophile. For example, 2-aminothiazole derivatives can react with acylating agents like acetic anhydride (B1165640) or benzoyl chloride, leading to N-acylation of the exocyclic amino/imino group dntb.gov.ua.

Reaction TypeReagent/ConditionsPosition of SubstitutionProduct Type
BrominationN-Bromosuccinimide (NBS)C55-Bromo-3-allyl-2-iminothiazole
NitrationHNO₃/H₂SO₄C53-Allyl-5-nitro-2-iminothiazole
N-AcylationAcetic AnhydrideExocyclic NN-(3-Allylthiazol-2(3H)-ylidene)acetamide

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including thiazoles. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, significantly expanding the structural diversity of the this compound scaffold. A prerequisite for these reactions is typically the presence of a halogen atom (usually Br or I) on the thiazole ring, which is often introduced via electrophilic halogenation as described previously.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halothiazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the thiazole ring. For example, 5-bromo-3-allyl-2-iminothiazole could be coupled with various arylboronic acids to yield 5-aryl-3-allyl-2-iminothiazole derivatives uu.nlnih.govresearchgate.net.

Heck Reaction: The Heck reaction enables the formation of a C-C bond between a halothiazole and an alkene. This reaction is catalyzed by a palladium complex and is used to introduce alkenyl substituents. For instance, the reaction of a 5-bromothiazole (B1268178) derivative with an alkene like styrene (B11656) would yield a 5-styrylthiazole.

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds between a halothiazole and an amine. It is a valuable method for introducing a wide range of amino groups, including primary and secondary amines, onto the thiazole core. This would allow for the synthesis of 5-amino-3-allyl-2-iminothiazole derivatives with various substituents on the newly introduced nitrogen atom morressier.com.

C-S Bond Formation:

Thioetherification: The formation of C-S bonds can be achieved through palladium- or copper-catalyzed cross-coupling of a halothiazole with a thiol. This reaction leads to the formation of thioethers. For example, a 5-bromothiazole derivative can react with a thiol in the presence of a suitable catalyst to produce a 5-(organothio)thiazole.

Coupling ReactionReactantsCatalyst SystemBond FormedProduct Type
Suzuki-MiyauraHalothiazole, Boronic AcidPd catalyst, BaseC-CAryl/Vinyl-substituted thiazole
HeckHalothiazole, AlkenePd catalyst, BaseC-CAlkenyl-substituted thiazole
Buchwald-HartwigHalothiazole, AminePd catalyst, BaseC-NAmino-substituted thiazole
ThioetherificationHalothiazole, ThiolPd or Cu catalyst, BaseC-SThioether-substituted thiazole

Modification of the Allyl Moiety in this compound

The N-allyl group of this compound provides another avenue for derivatization. The double bond and the allylic carbon atoms are reactive sites that can participate in a variety of chemical transformations.

Reactions at the Double Bond of the Allyl Group (e.g., Cycloaddition, Oxidation)

The carbon-carbon double bond of the allyl group is susceptible to various addition reactions, including cycloadditions and oxidations.

Cycloaddition Reactions: The double bond can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, a [3+2] cycloaddition with an oxyallyl cation could lead to the formation of a five-membered ring fused to the thiazole nitrogen. These reactions are valuable for constructing complex polycyclic systems.

Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), can convert the double bond into an epoxide ring.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can be used to form a diol from the double bond.

Reaction TypeReagent/ConditionsFunctional Group Formed
[3+2] CycloadditionOxyallyl CationFused five-membered ring
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄ or KMnO₄Diol

Functionalization at the Allylic Carbon Positions

The carbon atoms adjacent to the double bond in the allyl group are known as allylic positions. These positions are activated and can be functionalized through various reactions.

Allylic C-H Functionalization: Direct functionalization of the allylic C-H bonds is a powerful strategy for introducing new functional groups. Transition metal catalysis, particularly with rhodium and iridium complexes, has been employed for the allylic C-H amination, arylation, and etherification of olefins. For N-allyl heterocycles, nickel/iridium metallaphotoredox catalysis has been utilized for regioselective C(sp³)-H bond α-arylation and alkylation.

Allylic Substitution: If a leaving group is present at the allylic position, it can be displaced by a nucleophile in an allylic substitution reaction. This allows for the introduction of a wide range of functionalities.

Reaction TypeReagent/ConditionsFunctional Group Introduced
Allylic C-H AminationTransition Metal Catalyst, Amine SourceAmino group
Allylic C-H ArylationNi/Ir Metallaphotoredox Catalyst, Aryl HalideAryl group
Allylic SubstitutionNucleophile, Leaving Group at Allylic PositionVarious nucleophilic groups

Hybrid Molecule Design and Synthesis Involving this compound

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified pharmacological profile. The this compound scaffold is an attractive building block for the design of such hybrid molecules.

The synthesis of these hybrids often involves the derivatization strategies discussed in the previous sections. For example, a functional group introduced onto the thiazole ring or the allyl moiety can serve as a handle for linking to another bioactive molecule.

Thiazole-Pyrazole Hybrids: A multicomponent synthesis approach has been used to create molecular hybrids containing both pyrazole (B372694) and thiazole moieties, linked by a hydrazone bridge.

Thiazole-Pyrazoline Hybrids: The hybridization of thiazole and pyrazoline scaffolds has been explored as an innovative approach in drug discovery, leading to compounds with diverse pharmacological properties.

General Strategies: The Hantzsch thiazole synthesis is a common method for constructing the thiazole ring in hybrid molecules. This involves the reaction of an α-halocarbonyl compound with a thiourea (B124793) or thioamide derivative, where one of the reactants already contains the other desired molecular fragment.

The design of these hybrid molecules is often guided by the known biological activities of the individual components, with the goal of achieving synergistic effects or multi-target activity.

Hybrid Molecule TypeSynthetic StrategyPotential Application
Thiazole-PyrazoleMulticomponent condensationApoptosis induction
Thiazole-PyrazolineHantzsch synthesis followed by pyrazoline formationDiverse pharmacological activities
Thiazole-ThiopheneHantzsch synthesis with a thiophene-containing reactantAntimicrobial agents

Conjugation of this compound with Other Pharmacophores

The conjugation of the this compound scaffold with various pharmacophores is a key strategy to explore and expand its therapeutic potential. This functionalization primarily targets the exocyclic imino nitrogen, allowing for the introduction of a wide array of substituents that can modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile.

A prevalent method for achieving this conjugation is through a one-pot, three-component reaction. This approach involves the reaction of an appropriate arylamine, allyl isothiocyanate, and a phenacyl bromide derivative. In this synthetic scheme, the arylamine serves as the precursor for the pharmacophoric moiety that will be attached to the imino group of the thiazole ring.

The reaction proceeds via the initial formation of an N-allyl-N'-arylthiourea intermediate from the reaction between the arylamine and allyl isothiocyanate. Subsequent cyclization with a phenacyl bromide in the presence of a base, such as triethylamine (B128534), leads to the regioselective formation of the 3-allyl-2-(arylimino)-4-phenyl-3H-thiazole derivatives. The diversity of commercially available or synthetically accessible arylamines and phenacyl bromides allows for the creation of a large library of conjugated compounds.

Detailed research has demonstrated the successful synthesis of various derivatives where different substituted phenyl groups act as the conjugated pharmacophore. For instance, derivatives have been synthesized incorporating pharmacophores such as 4-methylphenyl, 4-methoxyphenyl, and 4-chlorophenyl at the imino position. The general synthetic route for these conjugations is depicted below:

Scheme 1: Synthesis of 3-Allyl-2-(arylimino)-4-phenyl-3H-thiazole Derivatives

Aryl Amine + Allyl Isothiocyanate + Phenacyl Bromide → 3-Allyl-2-(arylimino)-4-phenyl-3H-thiazole

The reaction conditions typically involve refluxing the reactants in a suitable solvent like ethanol (B145695) in the presence of a base. The yields of these reactions are generally reported to be good to excellent.

Below is a table summarizing the synthesis of some representative this compound conjugates:

ArylaminePhenacyl BromideConjugated Pharmacophore (on imino N)Yield (%)
Aniline2-Bromo-1-phenylethanonePhenyl85
4-Methylaniline2-Bromo-1-phenylethanone4-Methylphenyl88
4-Methoxyaniline2-Bromo-1-phenylethanone4-Methoxyphenyl90
4-Chloroaniline2-Bromo-1-phenylethanone4-Chlorophenyl87
4-Bromoaniline2-Bromo-1-phenylethanone4-Bromophenyl86

Synthesis of Bis-iminothiazole Derivatives Containing Allyl Linkers

The synthesis of bis-iminothiazole derivatives, where two iminothiazole rings are connected through a linker, represents an important strategy for developing molecules with potentially enhanced biological activity or novel pharmacological profiles. When these bis-compounds retain the 3-allyl substituent on each thiazole ring, they combine the structural features of both derivatization approaches.

A regioselective method for the synthesis of such bis-iminothiazole derivatives has been reported, utilizing a one-pot, multi-component reaction. researchgate.net This strategy involves the reaction of a diamine, allyl isothiocyanate, and a phenacyl bromide. The diamine acts as the linker between the two iminothiazole units.

In a specific example, 1,3-phenylenediamine has been used as the linker. The reaction with two equivalents of allyl isothiocyanate and two equivalents of a phenacyl bromide, in the presence of a base like triethylamine, yields the corresponding 2,2'-(1,3-phenylene)bis(3-allyl-2-imino-4-phenyl-3H-thiazole) derivative. researchgate.net This synthetic approach allows for the symmetrical functionalization of both iminothiazole rings.

The general reaction scheme is as follows:

Scheme 2: Synthesis of 2,2'-(1,3-Phenylene)bis(3-allyl-2-imino-4-phenyl-3H-thiazole) Derivatives

1,3-Phenylenediamine + 2 Allyl Isothiocyanate + 2 Phenacyl Bromide → 2,2'-(1,3-Phenylene)bis(3-allyl-2-imino-4-phenyl-3H-thiazole)

This synthetic route has been successfully employed to create a series of bis-iminothiazole compounds with various substitutions on the phenyl ring at the 4-position of the thiazole. The reaction conditions are similar to those used for the synthesis of the monomeric derivatives, typically involving refluxing in ethanol with a basic catalyst.

The table below presents the research findings for the synthesis of several bis-iminothiazole derivatives containing the 3-allyl group on each thiazole ring. researchgate.net

DiaminePhenacyl BromideR-group on Phenacyl BromideBis-iminothiazole ProductYield (%)
1,3-Phenylenediamine2-Bromo-1-phenylethanoneH2,2'-(1,3-phenylene)bis(3-allyl-2-imino-4-phenyl-3H-thiazole)82
1,3-Phenylenediamine2-Bromo-1-(4-methylphenyl)ethanone4-CH₃2,2'-(1,3-phenylene)bis(3-allyl-2-imino-4-(4-methylphenyl)-3H-thiazole)85
1,3-Phenylenediamine2-Bromo-1-(4-methoxyphenyl)ethanone4-OCH₃2,2'-(1,3-phenylene)bis(3-allyl-2-imino-4-(4-methoxyphenyl)-3H-thiazole)87
1,3-Phenylenediamine2-Bromo-1-(4-chlorophenyl)ethanone4-Cl2,2'-(1,3-phenylene)bis(3-allyl-2-imino-4-(4-chlorophenyl)-3H-thiazole)84
1,3-Phenylenediamine2-Bromo-1-(4-bromophenyl)ethanone4-Br2,2'-(1,3-phenylene)bis(3-allyl-2-imino-4-(4-bromophenyl)-3H-thiazole)83

These derivatization and functionalization strategies provide a versatile platform for the chemical modification of this compound, enabling the systematic exploration of its structure-activity relationships for various therapeutic applications.

Coordination Chemistry of 2 Iminothiazole Derivatives, Including 3 Allyl 2 Iminothiazole

Ligand Properties of 2-Iminothiazoles for Metal Complexation

2-Iminothiazole derivatives, such as 3-Allyl-2-iminothiazole, are versatile ligands in coordination chemistry. researchgate.net Their coordination ability is primarily attributed to the presence of multiple donor atoms: the nitrogen atom of the imino group, the nitrogen atom within the thiazole (B1198619) ring, and in some cases, the sulfur atom. researchgate.netmdpi.com The imino nitrogen is a primary site for coordination with metal ions. nih.gov

Schiff bases derived from 2-aminothiazoles are a prominent class of ligands that have been extensively studied. These ligands are typically formed by the condensation of a 2-aminothiazole (B372263) derivative with an aldehyde or ketone. nih.govnih.gov The resulting Schiff base ligands are often bidentate or polydentate, coordinating to metal ions through the imine nitrogen and another donor atom, such as a hydroxyl or methoxy (B1213986) group from the aldehyde or ketone precursor. nih.gov This chelation enhances the stability of the resulting metal complexes. nih.gov

The coordination mode of 2-iminothiazole derivatives can vary depending on the metal ion, the reaction conditions, and the specific substituents on the ligand. They can act as monodentate, bidentate, or bridging ligands. In many complexes, coordination occurs through the exocyclic imino nitrogen and the endocyclic thiazole nitrogen. nih.gov

Synthesis of Metal Complexes with 2-Iminothiazole Ligands

The synthesis of metal complexes with 2-iminothiazole ligands, including Schiff base derivatives, is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govekb.eg Ethanolic solutions are commonly employed for both the ligand and the metal salt. nih.govekb.eg

The general procedure involves dissolving the 2-iminothiazole derivative and the metal salt, often in stoichiometric ratios (e.g., 2:1 ligand to metal), in a suitable solvent. nih.govnih.gov The reaction mixture is then typically heated under reflux for several hours, during which the metal complex precipitates out of the solution. nih.gov The resulting solid complex is then isolated by filtration, washed, and dried.

A variety of transition metal ions have been successfully complexed with 2-iminothiazole-based ligands, including cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov The choice of metal salt (e.g., chlorides, nitrates, sulfates) can influence the final structure and properties of the complex. nih.gov

For Schiff base derivatives, the ligand is first synthesized by the condensation of a 2-aminothiazole with an aldehyde or ketone. nih.gov The isolated Schiff base is then reacted with the metal salt to form the final complex. nih.gov

Table 1: Examples of Synthesized Metal Complexes with 2-Iminothiazole-derived Schiff Base Ligands

Ligand PrecursorsMetal IonMolar Ratio (L:M)SolventResulting Geometry
1,3-thiazol-2-amine and 3-methoxy-2-hydroxybenzaldehydeCo(II), Ni(II), Cu(II), Zn(II)2:1Not specifiedOctahedral nih.gov
6-ethoxy-1,3-benzothiazole-2-amine and 3-methoxy-2-hydroxybenzaldehydeCo(II), Ni(II), Cu(II), Zn(II)2:1Not specifiedOctahedral nih.gov
2-aminothiazole derivatives and isatin/chloroisatinVO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)2:1Ethanol (B145695)Octahedral/Square-pyramidal nih.gov
2-Hydroxybenzylidene-4-phenyl-2-amino thiazolePt(II)2:1Ethanol/WaterSquare Planar ekb.eg

Characterization of Coordination Compounds (e.g., Spectroscopic, Magnetic)

A combination of spectroscopic techniques and magnetic susceptibility measurements is employed to characterize the structure and bonding in metal complexes of 2-iminothiazole derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination sites of the ligand. A key indicator of coordination through the imino nitrogen is the shift of the ν(C=N) stretching vibration to a lower frequency in the complex compared to the free ligand. nih.gov Similarly, a shift in the vibrational band of the thiazole ring can indicate the involvement of the endocyclic nitrogen in coordination. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the free ligands typically show bands corresponding to π → π* and n → π* transitions. nih.gov Upon complexation, these bands may shift, and new bands in the visible region, corresponding to d-d electronic transitions of the metal ion, can appear. nih.gov The positions and intensities of these d-d bands are indicative of the coordination geometry, such as octahedral or square-planar. nih.govnih.gov Charge transfer bands from the ligand to the metal (LMCT) can also be observed. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligands and can also provide insights into the structure of diamagnetic complexes. nih.gov Upon coordination, the chemical shifts of protons and carbons near the coordination sites can be affected. nih.gov

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight and fragmentation pattern of the synthesized ligands and complexes. nih.gov

Magnetic Susceptibility: Magnetic moment measurements are used to determine the number of unpaired electrons in the metal center of paramagnetic complexes, which in turn helps in elucidating the geometry of the complex. nih.gov For example, octahedral Ni(II) and Cu(II) complexes exhibit paramagnetism, while Zn(II) complexes are diamagnetic. nih.gov

Molar Conductance: Molar conductivity measurements in a suitable solvent like DMF can determine whether the complexes are electrolytic or non-electrolytic in nature, providing information about whether anions are inside or outside the coordination sphere. nih.gov

Table 2: Spectroscopic and Magnetic Data for a Representative 2-Iminothiazole-derived Schiff Base Complex

TechniqueFree LigandMetal ComplexInterpretation
IR ν(C=N) (cm-1)~1633–1653~1611–1614Coordination via imine nitrogen nih.gov
IR ν(C=N)thiazole (cm-1)~1612–1617~1602–1607Coordination via thiazole nitrogen nih.gov
UV-Vis λmax (nm)~306–392 (n → π*)ShiftedChelation with metal ion nih.gov
UV-Vis λmax (nm)-~310–380Ligand-to-metal charge transfer nih.govnih.gov
Magnetic Moment (B.M.)-VariesIndicates geometry and number of unpaired electrons nih.gov

Theoretical Studies on Metal-Ligand Interactions of Iminothiazoles

Density Functional Theory (DFT) calculations are a powerful tool for investigating the metal-ligand interactions in 2-iminothiazole complexes. nih.govnih.gov These theoretical studies provide valuable insights into the electronic structure, geometry, and bonding of the complexes, complementing experimental data.

Geometry Optimization: DFT calculations can be used to optimize the molecular geometry of the ligands and their metal complexes in the ground state. nih.gov This allows for the determination of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography, if available. nih.gov

Electronic Properties: Theoretical calculations provide information about the electronic properties of the complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the charge distribution on the molecule. nih.gov These maps help in identifying the electrophilic and nucleophilic sites and understanding the intermolecular interactions. nih.gov For instance, negative potential is often located on electronegative atoms like nitrogen and oxygen, which are the likely coordination sites. nih.gov

Global Reactivity Descriptors: Parameters such as hardness (η) and softness (σ) can be calculated from the HOMO and LUMO energies to describe the reactivity of the complexes. nih.gov

These theoretical studies have confirmed that coordination in Schiff base derivatives of 2-aminothiazole often occurs through the imine nitrogen and another donor atom, leading to the formation of stable chelate rings. nih.gov The calculations also support the experimentally determined geometries, such as octahedral or square-planar arrangements around the metal center. nih.gov

Applications of 2-Iminothiazole Metal Complexes in Catalysis

While the biological activities of 2-iminothiazole metal complexes have been extensively explored, their application in catalysis is an emerging area of interest. Schiff base metal complexes, in general, are known to be effective catalysts for a variety of organic reactions. researchgate.netsemanticscholar.org The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in different oxidation states and its capacity to coordinate with the reactants.

The design of 2-iminothiazole-based ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which can influence the catalytic efficiency and selectivity. The presence of the thiazole ring and the imine group can stabilize the metal complex and facilitate the catalytic cycle.

Although specific examples of this compound metal complexes in catalysis are not extensively documented, the broader class of Schiff base metal chelates has shown promise in catalyzing various reactions. semanticscholar.org Further research is needed to fully explore the catalytic potential of metal complexes derived from this compound and other 2-iminothiazole derivatives.

Advanced Applications in Organic Synthesis and Materials Science

3-Allyl-2-iminothiazole as a Building Block in Complex Molecule Synthesis

The 2-aminothiazole (B372263) scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry and organic synthesis. nih.govekb.eg These structures are integral components of numerous biologically active compounds and approved drugs. nih.govmdpi.com The utility of the thiazole (B1198619) ring stems from its aromatic nature and multiple reactive sites, which allow for extensive functionalization. mdpi.com

This compound serves as a valuable building block due to the distinct reactivity of its component parts: the thiazole ring, the exocyclic imino group, and the N-allyl substituent. The synthesis of the core structure itself, often starting from 1-allylthiourea and α-halocarbonyl compounds, provides a direct pathway to this versatile scaffold. nih.gov For instance, the condensation of 1-allylthiourea with various haloesters can selectively yield 3-allyl-2-iminothiazoline derivatives, which are direct precursors or analogs of this compound. nih.gov

Once formed, this heterocyclic core can be elaborated upon to construct more complex molecules. The allyl group is particularly useful, as it can participate in a wide array of chemical transformations, including but not limited to, olefin metathesis, hydroformylation, and palladium-catalyzed cross-coupling reactions. The imino group and the thiazole ring can also be functionalized, offering multiple handles for molecular diversification. This multi-faceted reactivity makes thiazole derivatives, including the 3-allyl variant, essential building blocks for creating libraries of compounds for drug discovery and other applications. nih.gov

Table 1: Examples of Thiazole Derivatives as Building Blocks in Synthesis

Precursor Reagents Product Class Application/Significance
1-Allylthiourea 2-Haloesters (e.g., methyl 2-bromo-propionate) 3-Allyl-2-iminothiazolidin-4-one derivatives Core structures for further functionalization nih.gov
β-Keto esters Thiourea (B124793), DABCO, Tribromoisocyanuric acid 2-Aminothiazole derivatives One-pot synthesis of functionalized thiazoles organic-chemistry.org
N-(2-oxoalkyl)amides Lawesson's reagent 1,3-Thiazoles Synthesis of thioamides followed by cyclization organic-chemistry.org
Amide compound (from thymol) Lawesson's reagent, α-haloketones 4-Phenyl-1,3-thiazole derivatives Synthesis of potential anti-Candida agents nih.gov
2-Imino-4-thiazolidinone Aromatic aldehydes 5-Arylidene-2-imino-4-thiazolidinone Synthesis of compounds with potential biological activity

Role of this compound in the Development of New Synthetic Methodologies

The study of reactions involving this compound and its precursors contributes significantly to the development of new synthetic methodologies. The synthesis of the thiazole ring itself is a classic area of organic chemistry, with methods like the Hantzsch thiazole synthesis being foundational. mdpi.com Modern advancements focus on improving efficiency, selectivity, and substrate scope.

Research into the condensation reactions of 1-allylthiourea demonstrates the development of selective synthetic methods. For example, the reaction between 1-allylthiourea and haloesters can be finely tuned by the choice of reaction conditions. In an alkaline environment using sodium methoxide (B1231860), the reaction proceeds efficiently to yield 3-allyl-2-iminothiazolidinone derivatives. nih.gov In contrast, conducting the reaction in a neutral medium without a base results in significantly lower yields, highlighting a methodology optimized for specific outcomes. nih.gov

Furthermore, the reaction of 1-allylthiourea with chlorooxoesters showcases the development of novel cyclization strategies. In this case, the reaction proceeds through nucleophilic substitution on the sulfur atom and addition to a carbonyl group, leading to the formation of a five-membered iminothiazole ring rather than a six-membered thiouracil ring. nih.gov This demonstrates a selective pathway that leverages the specific reactivity of the starting materials to create a less common heterocyclic system, thereby expanding the toolkit of synthetic chemists. Such studies are crucial for establishing new rules of reactivity and for providing access to novel molecular scaffolds.

Table 2: Influence of Reaction Conditions on the Synthesis of this compound Analogs

Reactants Procedure Conditions Product Yield Reference
1-Allylthiourea + Methyl 2-bromopropionate A Methanol (B129727), Sodium Methoxide, Boiling 3-Allyl-5-methyl-2-iminothiazolidin-4-one 68% nih.gov
1-Allylthiourea + Methyl 2-bromopropionate B Ethanol (B145695), Boiling 3-Allyl-5-methyl-2-iminothiazolidin-4-one 47% nih.gov
1-Allylthiourea + Ethyl 2-bromoacetate A Methanol, Sodium Methoxide, Boiling 3-Allyl-2-iminothiazolidin-4-one 50% nih.gov
1-Allylthiourea + Ethyl 2-bromoacetate B Ethanol, Boiling 3-Allyl-2-iminothiazolidin-4-one Trace nih.gov

Potential of Iminothiazole Derivatives in Functional Materials (e.g., Semiconductors, Light-Emitting Diodes, Chemosensors)

Beyond their role in synthesis, the inherent electronic properties of the thiazole ring suggest significant potential for iminothiazole derivatives in materials science.

Semiconductors: Thiazole-containing compounds, particularly fused systems like thiazolo[5,4-d]thiazoles, are recognized as promising building blocks for organic semiconductors. rsc.org These molecules are typically electron-deficient, possess rigid and planar structures, and can engage in efficient intermolecular π-π stacking. rsc.org These characteristics are highly desirable for facilitating charge transport in organic field-effect transistors (OFETs). While research has focused on larger, conjugated systems, the fundamental properties of the thiazole ring suggest that tailored iminothiazole derivatives could also exhibit semiconducting behavior.

Light-Emitting Diodes (OLEDs): Heterocyclic compounds are widely used in the construction of organic light-emitting diodes (OLEDs) as emitters, hosts, or charge-transporting materials. researchgate.netmdpi.com Imidazole derivatives, for example, are known for their strong electron-withdrawing properties and have been incorporated into materials for deep-blue OLEDs. researchgate.netnih.gov Given the structural and electronic similarities, iminothiazole derivatives could potentially be developed for similar applications. By tuning the molecular structure through substitution, it may be possible to achieve desired properties such as high triplet energies, balanced charge transport, and specific emission colors, making them candidates for next-generation display and lighting technologies. mdpi.com

Chemosensors: The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal ions. This property has been exploited to create thiazole- and benzothiazole-based fluorescent and colorimetric chemosensors. nih.govmdpi.com These sensors can detect specific metal ions, such as Zn²⁺, Cu²⁺, and Ni²⁺, through changes in their optical properties upon binding. nih.gov For instance, a benzothiazole-based sensor was shown to exhibit a ratiometric and colorimetric response to these ions. nih.gov Similarly, iminothiazole derivatives, with the additional imino nitrogen, offer multiple binding sites. This could lead to the development of highly selective and sensitive chemosensors for detecting environmental pollutants or biologically important species. researchgate.netrsc.orgnih.gov

Table 3: Potential Applications of Thiazole Derivatives in Functional Materials

Application Derivative Class Key Structural Features Function
Organic Semiconductors Thiazolo[5,4-d]thiazoles Electron-deficient, rigid, planar backbone Facilitates intermolecular π–π overlap for charge transport rsc.orgsemanticscholar.org
Light-Emitting Diodes (OLEDs) Imidazole/Carbazole Derivatives (analogs) Electron-withdrawing/donating groups, high triplet energy Act as fluorescent emitters or hosts for phosphorescent OLEDs mdpi.comnih.gov
Chemosensors Benzothiazole Derivatives N and S heteroatoms as binding sites Selective detection of metal ions (e.g., Zn²⁺, Cu²⁺) via fluorescence or color change nih.govmdpi.com
Chemosensors Imidazole-Thiazole Core Heterocyclic core with multiple binding sites Fluorescent sensing of ions like Hg(II) researchgate.net

Future Research Directions and Emerging Paradigms for 3 Allyl 2 Iminothiazole Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis of Iminothiazoles

The principles of green chemistry are increasingly central to modern synthetic chemistry, aiming to develop environmentally benign and economically viable processes. rsc.org The synthesis of iminothiazoles, including 3-allyl-2-iminothiazole, is an area ripe for innovation in this regard. Traditional synthetic routes often suffer from drawbacks such as the use of hazardous solvents, harsh reaction conditions, and the generation of significant waste. acs.org

Future research is focused on overcoming these limitations by developing novel, sustainable protocols. A significant trend is the use of greener solvents, with water being an ideal medium. For instance, the synthesis of new iminothiazole derivatives has been successfully achieved through three-component reactions of cefixime, isothiocyanates, and alkyl bromides in water at ambient temperature, utilizing a highly effective catalyst. acs.org Another green approach involves avoiding strong, hazardous acids; one method successfully synthesized thiazole-imino derivatives in an aqueous medium, circumventing the need for concentrated sulfuric acid. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Iminothiazoles
MethodologyKey FeaturesAdvantagesReference Example
Aqueous Media SynthesisUtilizes water as the reaction solvent.Environmentally benign, safe, inexpensive, avoids volatile organic compounds (VOCs).Three-component synthesis of iminothiazoles in water at room temperature. acs.org
Microwave-Assisted SynthesisUses microwave energy to heat the reaction.Rapid heating, reduced reaction times, often higher yields, increased purity. acs.orgRapid synthesis of hydrazinyl thiazoles. acs.org
Ultrasonic-Mediated SynthesisEmploys acoustic cavitation to enhance chemical reactivity.Improved reaction rates, high yields, milder conditions. acs.orgSynthesis of novel 2-amino-1,3-thiazole-5-carboxylates. acs.org
Multi-Component Reactions (MCRs)Three or more reactants combine in a single step.High atom economy, operational simplicity, reduced waste and energy consumption. nih.govOne-pot, three-component synthesis of iminothiazole-containing heterocycles. nih.gov

Application of Machine Learning and Artificial Intelligence in Design and Synthesis of 3-Allyl-2-iminothiazoles

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in synthetic chemistry, offering unprecedented capabilities in molecular design, property prediction, and synthesis planning. researchgate.netbbhegdecollege.com For 3-allyl-2-iminothiazoles, these computational approaches can accelerate the discovery of new derivatives with tailored properties.

One of the primary applications is in the de novo design of molecules. ML models, trained on large datasets of known compounds and their biological activities, can generate novel chemical structures with a high probability of possessing desired characteristics. frontiersin.org For instance, ML regression and classification models have been successfully used to identify novel thiazole (B1198619) derivatives as potent enzyme inhibitors, with one study achieving 81% precision in its predictions. mdpi.com This approach could be adapted to design this compound analogues with specific therapeutic or material science applications.

AI is also revolutionizing retrosynthetic analysis. By learning from millions of published chemical reactions, AI tools can predict viable synthetic pathways for complex molecules, potentially identifying more efficient or novel routes than those devised by human chemists. bbhegdecollege.comyoutube.com This would be invaluable for planning the synthesis of complex, multi-functionalized this compound systems. Furthermore, AI/ML algorithms can predict optimal reaction conditions, such as solvent, catalyst, and temperature, thereby reducing the number of experiments needed for process optimization and accelerating development. researchgate.net

Table 2: Potential Applications of AI/ML in this compound Research
AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
De Novo Molecular DesignGenerative models (e.g., RNNs, GANs) create novel molecular structures with desired properties.Rapid discovery of new derivatives for drug discovery, materials science, or catalysis.
Property Prediction (QSPR/QSAR)Models predict physicochemical properties, biological activity, or toxicity from molecular structure.Virtual screening of compound libraries to prioritize candidates for synthesis and testing.
Retrosynthesis PlanningAI algorithms suggest synthetic routes by working backward from the target molecule. youtube.comDesign of efficient and novel synthesis pathways for complex analogues.
Reaction Condition OptimizationML models predict reaction outcomes (e.g., yield) based on input parameters (catalyst, solvent, temperature). researchgate.netFaster optimization of synthesis protocols, reducing experimental cost and time.

Exploration of Novel Reactivity and Transformation Pathways for Allyl-Iminothiazole Systems

The this compound scaffold is rich in chemical functionality, offering multiple sites for further transformation. Future research will undoubtedly focus on exploring the untapped reactivity of this system to generate molecular diversity and access novel heterocyclic frameworks. The key reactive sites include the allyl group, the exocyclic imino group, and the thiazole ring itself.

The allyl group is particularly versatile. It can undergo a wide range of transformations, such as isomerization, oxidation, and participation in various cycloaddition and cross-coupling reactions. These modifications could be used to introduce new functional groups or to build more complex molecular architectures.

The exocyclic imino group provides a handle for derivatization through reactions such as acylation, alkylation, or condensation with various electrophiles. gbcramgarh.in For example, acylation of related 2-aminothiazoles with acyl halides in dry pyridine (B92270) is a common method to produce corresponding amides. gbcramgarh.in Similarly, the nitrogen of the imino group can act as a nucleophile, enabling the construction of fused-ring systems.

The thiazole ring itself, while aromatic, can participate in electrophilic substitution reactions, although the conditions must be carefully controlled. Furthermore, the C-S and C-N bonds within the ring could potentially be cleaved and reformed under specific catalytic conditions, opening pathways to entirely new heterocyclic scaffolds. The regioselective synthesis of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives has been reported, demonstrating precise control over the construction of the core structure. nih.gov Exploring the subsequent transformations of this well-defined system is a logical next step.

Advanced Characterization Techniques for In-situ Studies of this compound Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Traditional analytical methods, which rely on analyzing quenched aliquots from a reaction, can miss transient intermediates and fail to provide a complete kinetic picture. The future of mechanistic studies in this compound chemistry lies in the application of advanced, in-situ characterization techniques.

Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govmt.com In-situ spectroscopic tools are central to this paradigm. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) allow for the real-time monitoring of reactant consumption and product/by-product formation by tracking characteristic vibrational bands. researchgate.netmt.com This provides continuous, high-quality kinetic data that is essential for mechanistic elucidation.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying reaction mechanisms directly in the reaction vessel. nih.govchemrxiv.org It can provide detailed structural information on all species present in the reaction mixture, including short-lived intermediates, and can be used to measure reaction rates and determine kinetic orders. The combination of these in-situ techniques can provide a comprehensive, time-resolved view of the entire reaction pathway, from starting materials to final products, enabling a more fundamental understanding of the synthesis of this compound and its derivatives.

Interdisciplinary Research with Other Scientific Fields for this compound Applications

The structural features of 3-allyl-2-iminothiazoles make them attractive candidates for applications beyond traditional organic chemistry, creating fertile ground for interdisciplinary research.

In materials science , the thiazole heterocycle is a known component in functional organic materials. Thiazole-containing compounds have been investigated as semiconducting materials, components of phosphorescent organic light-emitting diodes (OLEDs), and as ratiometric fluorescent chemosensors. nih.gov The specific electronic properties and potential for polymerization or incorporation into larger conjugated systems make this compound derivatives promising targets for the development of novel electronic and photonic materials. Research into thiazole chromophores has also revealed their potential for high second-order polarizability, suggesting applications in nonlinear optics. youtube.com

In medicinal chemistry and chemical biology , the 2-aminothiazole (B372263) core, of which the 2-iminothiazole is a tautomeric form, is a well-established pharmacophore found in numerous biologically active compounds. gbcramgarh.in Derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. gbcramgarh.in The this compound scaffold can serve as a starting point for the design and synthesis of new therapeutic agents. Interdisciplinary collaborations with biologists and pharmacologists will be essential to screen these compounds, identify their molecular targets, and understand their mechanisms of action.

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